molecular formula C18H21N3O6S B5016650 pentyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate

pentyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate

Cat. No. B5016650
M. Wt: 407.4 g/mol
InChI Key: HOJQDQLAQWQDCO-UHFFFAOYSA-N
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Description

“Pentyl (4-{[(4-nitrophenyl)amino]sulfonyl}phenyl)carbamate” is a complex organic compound. It contains a pentyl group, which is a five-carbon alkyl group or substituent with the chemical formula -C5H11 . The compound also includes a 4-nitrophenyl group and a sulfonyl group, which are connected by an amino link .


Synthesis Analysis

The synthesis of such compounds often involves a series of reactions. For instance, sulfonamide derivatives can be synthesized directly from sulfonic acids or its sodium salts under microwave irradiation . The use of 4-nitrophenyl benzylsulfonate as a starting material enables the synthesis of a large range of sulfonamides at room temperature from a wide range of aliphatic, linear, and cyclic amines, anilines, and N-methylanilines .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pentyl group would provide a linear carbon chain, while the 4-nitrophenyl group and the sulfonyl group would add aromaticity and polarity to the molecule .


Chemical Reactions Analysis

Reactions involving this compound could include those at the benzylic position, which are important for synthesis problems . The compound could also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a sulfonamide derivative, it would likely exhibit strong polarity due to the presence of the sulfonyl group .

Mechanism of Action

The mechanism of action of this compound could be related to its sulfonamide component. Sulfonamides are known to inhibit dihydrofolate reductase (DHFR), which is a key enzyme involved in the synthesis of nucleotides in organisms. This inhibition can lead to antimicrobial and antitumor activities .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine and materials science. Its potential antimicrobial and antitumor activities could be particularly interesting for further investigation .

properties

IUPAC Name

pentyl N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-2-3-4-13-27-18(22)19-14-7-11-17(12-8-14)28(25,26)20-15-5-9-16(10-6-15)21(23)24/h5-12,20H,2-4,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJQDQLAQWQDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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